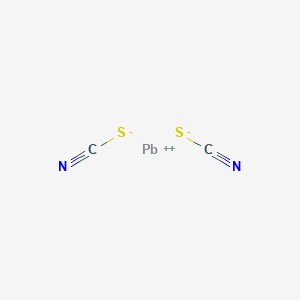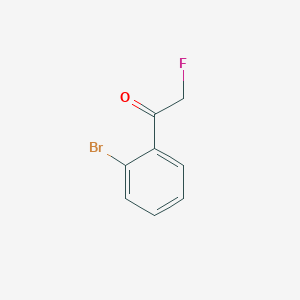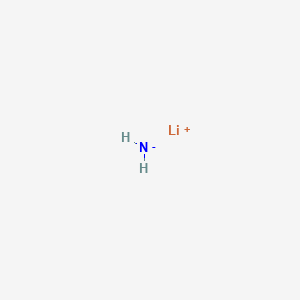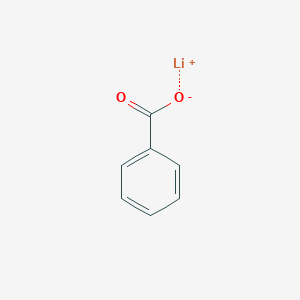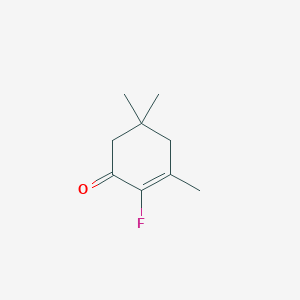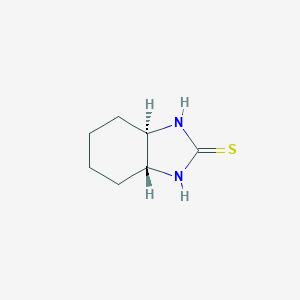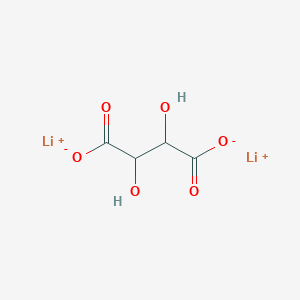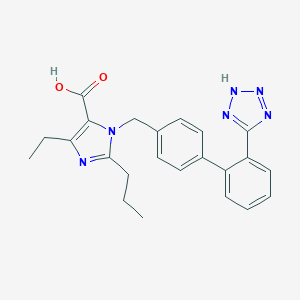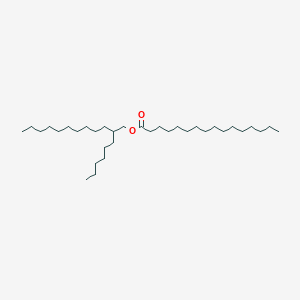
邻苯二甲酸氢钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, monosodium salt, also known as 1,2-Benzenedicarboxylic acid, monosodium salt, is a useful research compound. Its molecular formula is C8H6NaO4 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Benzenedicarboxylic acid, monosodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Benzenedicarboxylic acid, monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenedicarboxylic acid, monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
非线性光学应用
掺杂杂质的邻苯二甲酸氢钠已被证明会影响二次谐波产生 (SHG) 效率。 这使其成为非线性光学 (NLO) 应用的潜在材料,因为它具有增强的光学质量和物理特性 .
介电性能增强
在邻苯二甲酸氢钠半水合物晶体中添加掺杂剂会影响它们的介电性能。 这对需要特定介电常数材料的应用很重要 .
激光损伤阈值提高
掺杂邻苯二甲酸氢钠半水合物晶体还可以提高它们的激光损伤阈值,这对高功率激光应用中使用的材料至关重要 .
铁电性能
据报道,掺杂的邻苯二甲酸氢钠晶体表现出铁电性能,这可能对存储器存储设备和电子开关有用 .
光致发光性质
邻苯二甲酸氢钠的光致发光性能会受到掺杂的影响,这可能在为各种技术创建发光材料中有所应用 .
闪烁材料的晶体生长
作用机制
Target of Action
Sodium hydrogen phthalate, also known as sodium biphthalate or 1,2-Benzenedicarboxylic acid, monosodium salt, is primarily used as a buffer in biological research and as a primary standard for acid-base titrations .
Mode of Action
Sodium hydrogen phthalate acts as a weak acid and can donate a proton (H+) in solution, which is fundamental to its role as a buffer and titration standard . In the context of titrations, it reacts with bases like sodium hydroxide (NaOH) in a neutralization reaction . This interaction allows for the precise determination of the concentration of the base .
Pharmacokinetics
As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or administered .
Result of Action
The primary result of sodium hydrogen phthalate’s action is the maintenance of a stable pH in a solution, which is crucial for many biological and chemical processes . In the context of a titration, its reaction with a base allows for the precise determination of the base’s concentration .
Action Environment
The action of sodium hydrogen phthalate can be influenced by environmental factors such as temperature and the presence of other ions in solution. For example, its solubility and reactivity can change with temperature . Additionally, its effectiveness as a buffer can be influenced by the concentration of other ions in the solution.
生化分析
Biochemical Properties
Sodium hydrogen phthalate is known to participate in various biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been reported that sodium hydrogen phthalate can be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .
Cellular Effects
The effects of sodium hydrogen phthalate on various types of cells and cellular processes are diverse. It has been reported that phthalates, a group of compounds that includes sodium hydrogen phthalate, can have significant impacts on cell viability and Nrf2 of HepG2 . Furthermore, phthalates can dysregulate the levels and activity of the HPA axis at multiple levels .
Molecular Mechanism
The molecular mechanism of action of sodium hydrogen phthalate involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The mechanism is one of polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hydrogen phthalate can change over time. For instance, it has been observed that as the time of phthalate exposure increased, cell viability gradually decreased .
Dosage Effects in Animal Models
The effects of sodium hydrogen phthalate can vary with different dosages in animal models. For instance, phthalates exhibit low acute toxicity in animal models or humans with LD50 values being between or above 1–30 g/kg body weight .
Metabolic Pathways
Sodium hydrogen phthalate is involved in various metabolic pathways. For instance, the degradation pathway of DEHP, a compound similar to sodium hydrogen phthalate, was analyzed by GC-MS. DEHP was decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .
Transport and Distribution
Sodium hydrogen phthalate is transported and distributed within cells and tissues. Sodium transporters play a crucial role in this process . They maintain a sodium gradient utilized by multiple sodium-dependent transport mechanisms to regulate various cellular functions .
Subcellular Localization
It is known that sodium transporters, which could potentially interact with sodium hydrogen phthalate, are ubiquitously expressed plasma membrane proteins .
属性
CAS 编号 |
827-27-0 |
|---|---|
分子式 |
C8H6NaO4 |
分子量 |
189.12 g/mol |
IUPAC 名称 |
sodium;2-carboxybenzoate |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI 键 |
DFLCZDIXTAAMLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
10197-71-4 827-27-0 |
Pictograms |
Irritant |
相关CAS编号 |
88-99-3 (Parent) |
同义词 |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
产品来源 |
United States |
Q1: How is sodium hydrogen phthalate used in analytical chemistry?
A: Sodium hydrogen phthalate serves as a versatile reagent in analytical techniques like ion chromatography. Research shows its effectiveness in separating inorganic anions such as iodate, phosphate, and nitrate. [] This separation is achieved through a reversed-phase high-performance liquid chromatography (HPLC) setup where a stationary phase is conditioned with hexadecyltrimethylammonium bromide (CTAB) and sodium hydrogen phthalate. The varying interactions of different anions with this modified stationary phase allow for their effective separation and subsequent detection via indirect ultraviolet absorption. []
Q2: What unique properties make sodium hydrogen phthalate suitable for crystal doping?
A: Sodium hydrogen phthalate hemihydrate (SP) crystals, when doped with metal ions like nickel (Ni2+) or iron (Fe3+), exhibit enhanced optical and thermal properties. [, ] These doped crystals show improved transparency in the UV-Vis region and higher thermal stability compared to pure SP crystals. This makes them promising for applications requiring specific optical properties and thermal resilience. [, ]
Q3: Can sodium hydrogen phthalate influence the self-assembly of surfactant systems?
A: Yes, sodium hydrogen phthalate (SHP) can significantly influence the self-assembly behavior of cationic surfactant solutions. Studies using the surfactant 3-hexadecyloxy-2-hydroxypropyltrimethylammonium bromide (R16HTAB) demonstrate that the addition of SHP induces the formation of wormlike micelles. [] This change in micellar structure is attributed to the unique binding interactions between SHP and the surfactant molecules. Furthermore, this mixed system exhibits remarkable pH and temperature responsiveness, transitioning between a water-like and gel-like state depending on these environmental factors. [] This dual-responsive behavior is attributed to the dynamic nature of SHP-surfactant interactions under varying conditions, making it a promising system for stimuli-responsive material applications. []
Q4: How is sodium hydrogen phthalate characterized structurally?
A: Sodium hydrogen phthalate can be characterized using various spectroscopic techniques. Fourier transform infrared (FTIR) and Raman spectroscopy help in identifying the vibrational modes of the molecule and deducing its structure. [] X-ray diffraction (XRD) provides insights into its crystal structure, revealing an orthorhombic phase for both pure and metal-doped sodium hydrogen phthalate hemihydrate crystals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



